

Application Notes and Protocols for Butyl Crotonate as a Flavoring Agent

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Compound of Interest

Compound Name: Butyl crotonate

Cat. No.: B3427411

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed experimental protocols for the use of **butyl crotonate** as a flavoring agent in food science. This document is intended to guide researchers and professionals in the effective application and analysis of this compound.

Introduction to Butyl Crotonate

Butyl crotonate (also known as butyl (E)-but-2-enoate) is an organic ester recognized for its potent fruity aroma and flavor. It is utilized in the food industry to impart or enhance specific flavor profiles in a variety of products. Understanding its chemical properties, sensory characteristics, and behavior in different food matrices is crucial for its effective application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **butyl crotonate** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Butyl Crotonate**

Property	Value
Chemical Name	butyl (E)-but-2-enoate
Synonyms	n-Butyl crotonate, Crotonic acid n-butyl ester
CAS Number	591-63-9, 7299-91-4
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol [1]
Appearance	Colorless to pale yellow clear liquid[2]
Boiling Point	171.00 to 172.00 °C @ 760.00 mm Hg[2]
Flash Point	144.00 °F TCC (62.22 °C)[2][3]
Solubility	Soluble in alcohol, oils, propylene glycol. Slightly soluble in water (480.5 mg/L @ 25 °C est.)[2]
Specific Gravity	0.90100 to 0.90900 @ 25.00 °C[2]
Refractive Index	1.42500 to 1.43500 @ 20.00 °C[2]

Regulatory Status

While a specific FEMA GRAS (Generally Recognized as Safe) number for n-**butyl crotonate** was not identified in the available literature, its isomer, isobutyl crotonate, is listed as FEMA number 3432. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isobutyl crotonate and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." This suggests a favorable regulatory standing for closely related substances like n-**butyl crotonate**. In Europe, flavoring substances are regulated, and their use is subject to safety assessments.

Flavor Profile and Applications

Butyl crotonate is characterized by a fruity aroma. For its isomer, isobutyl crotonate, more detailed descriptors include sweet, fruity, pineapple, apple, and banana notes with a waxy taste profile. These characteristics make **butyl crotonate** suitable for a wide range of food and beverage applications.

Typical Use Levels

The typical and maximum recommended use levels for **butyl crotonate** in various food categories, as reported by the industry, are summarized in Table 2.^[2] These levels are provided as a guide and should be optimized based on the specific product formulation and desired flavor intensity.

Table 2: Typical and Maximum Use Levels of **Butyl Crotonate** in Food Categories

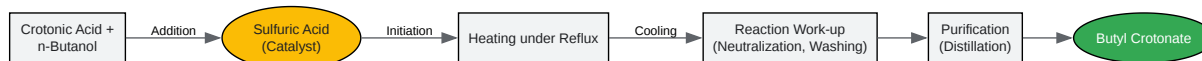
Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products	7.0	35.0
Fats and oils	5.0	25.0
Edible ices	10.0	50.0
Processed fruit	7.0	35.0
Confectionery	10.0	50.0
Bakery wares	10.0	50.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Salts, spices, soups, sauces, salads	5.0	25.0
Foodstuffs for particular nutritional uses	10.0	50.0
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Ready-to-eat savories	20.0	100.0
Composite foods	5.0	25.0

Experimental Protocols

The following sections provide detailed protocols for the synthesis, sensory evaluation, analytical quantification, and stability testing of **butyl crotonate**.

Synthesis of Butyl Crotonate

Butyl crotonate is typically synthesized via the esterification of crotonic acid with n-butanol.



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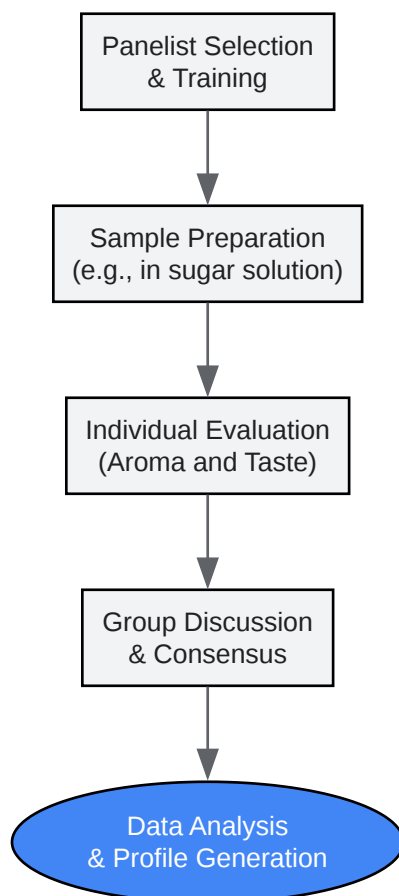
Caption: Workflow for the synthesis of **butyl crotonate** via esterification.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine crotonic acid and n-butanol in a 1:1.2 molar ratio.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of crotonic acid) to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess butanol under reduced pressure.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure **butyl crotonate**.

Sensory Evaluation Protocol

A descriptive sensory analysis can be conducted to characterize the flavor profile of **butyl crotonate**.



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Caption: Workflow for the sensory evaluation of **butyl crotonate**.

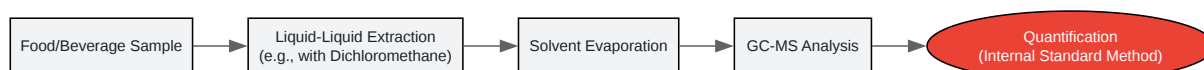
Protocol:

- **Panelist Selection and Training:** Select 8-12 panelists based on their sensory acuity and experience. Train them with relevant flavor standards to develop a common vocabulary for describing fruity and ester-like aromas and tastes.
- **Sample Preparation:** Prepare a series of concentrations of **butyl crotonate** in a neutral base (e.g., 5% sucrose solution with 0.1% citric acid) to determine its flavor profile at different levels.
- **Evaluation Procedure:**

- Present the samples to the panelists in a randomized and blind manner.
- Instruct panelists to first evaluate the aroma of the sample by sniffing from the cup.
- Then, panelists should take a small sip, hold it in their mouth for a few seconds to evaluate the taste and mouthfeel, and then expectorate.
- Panelists should cleanse their palate with unsalted crackers and water between samples.
- Data Collection: Panelists rate the intensity of each identified attribute (e.g., fruity, sweet, green, waxy) on a structured scale (e.g., a 15-point scale).
- Data Analysis: Analyze the data to generate a flavor profile of **butyl crotonate**, including the key attributes and their intensities.

Analytical Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of volatile flavor compounds like **butyl crotonate** in food matrices.



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Caption: Workflow for the GC-MS analysis of **butyl crotonate**.

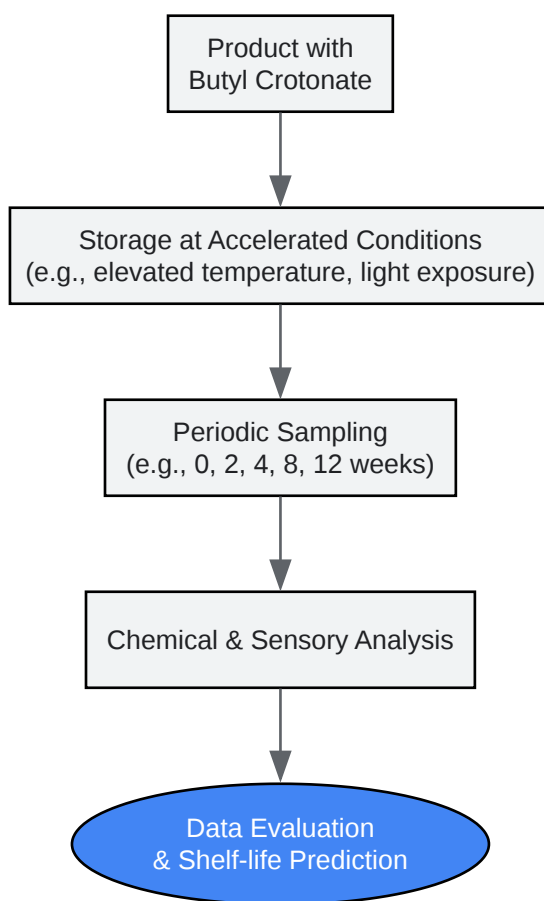
Protocol for Quantification in a Beverage:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 10 mL of the beverage sample in a screw-cap vial, add an internal standard (e.g., ethyl heptanoate).
 - Add 2 mL of dichloromethane, cap the vial, and vortex for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes to separate the layers.

- Carefully transfer the organic (bottom) layer to a clean vial.
- Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
- Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.
- GC-MS Conditions:
 - GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Injector: Splitless mode at 250 °C.
 - Oven Program: Start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then to 250 °C at 20 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of **butyl crotonate** (e.g., m/z 87, 56, 41).
- Quantification: Create a calibration curve using standards of **butyl crotonate** with the internal standard. Calculate the concentration of **butyl crotonate** in the sample based on the peak area ratio to the internal standard.

Stability Testing Protocol

This protocol outlines an accelerated shelf-life study to assess the stability of **butyl crotonate** in a food product.



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Caption: Workflow for the stability testing of **butyl crotonate**.

Protocol:

- **Product Preparation:** Prepare a batch of the food product containing a known concentration of **butyl crotonate**. Package the product in its final intended packaging.
- **Storage Conditions:** Store the product under both normal (e.g., 20 °C in the dark) and accelerated conditions (e.g., 35 °C with and without light exposure).
- **Sampling:** At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
- **Analysis:**

- Chemical Analysis: Quantify the concentration of **butyl crotonate** in each sample using the GC-MS protocol described in section 4.3.
- Sensory Analysis: Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to determine if there are any perceivable changes in the flavor profile of the product.
- Data Evaluation: Plot the concentration of **butyl crotonate** and the sensory scores over time for each storage condition. Use this data to model the degradation kinetics and predict the shelf-life of the product under normal storage conditions. Factors that can influence the stability of flavor esters in food during storage include temperature, light, oxygen, and interactions with other food components. Esters can be more stable in alcoholic beverages compared to aqueous, non-alcoholic beverages.[4]

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